molecular formula C17H16N4O4 B12036325 4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769148-42-7

4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12036325
CAS No.: 769148-42-7
M. Wt: 340.33 g/mol
InChI Key: HMGDAFQOSIRUNQ-VXLYETTFSA-N
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Description

4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a hydrazino group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the hydrazino intermediate, followed by the introduction of the nitrobenzylidene group. The final step involves the formation of the benzamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the hydrazino group can form stable complexes with metal ions. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
  • N-(4-Methyl-3-nitro-2-pyridyl)benzamide

Uniqueness

4-Methyl-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility that is not commonly found in similar compounds, making it a valuable molecule for research and industrial purposes.

Properties

CAS No.

769148-42-7

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

4-methyl-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16N4O4/c1-12-5-7-14(8-6-12)17(23)18-11-16(22)20-19-10-13-3-2-4-15(9-13)21(24)25/h2-10H,11H2,1H3,(H,18,23)(H,20,22)/b19-10+

InChI Key

HMGDAFQOSIRUNQ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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